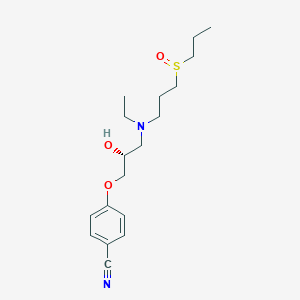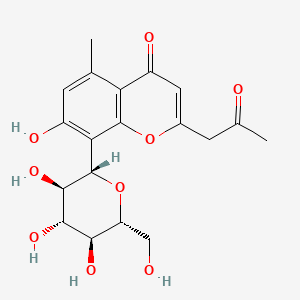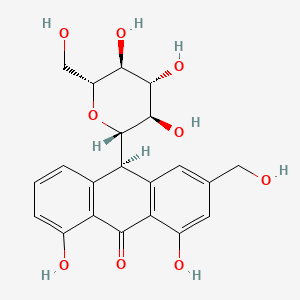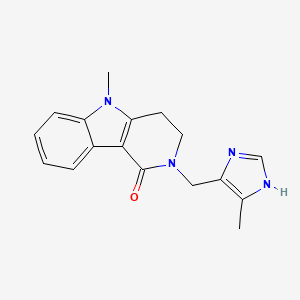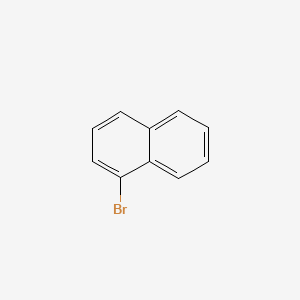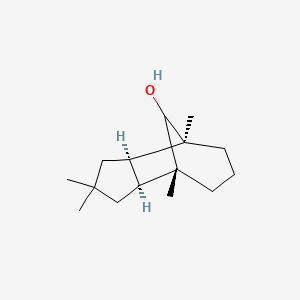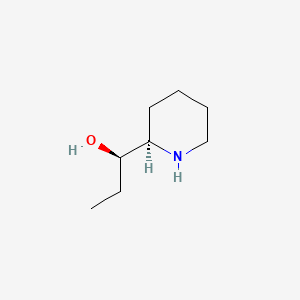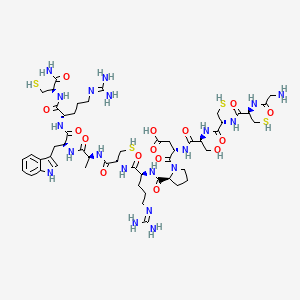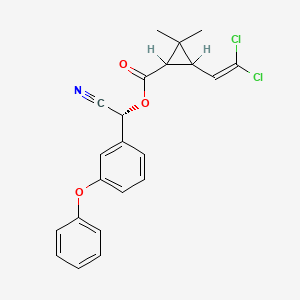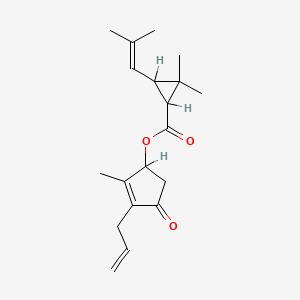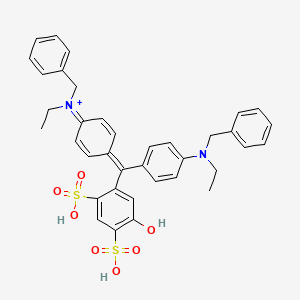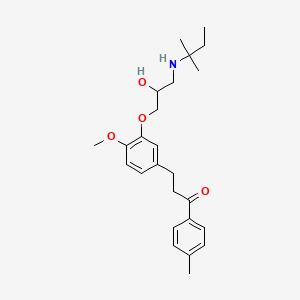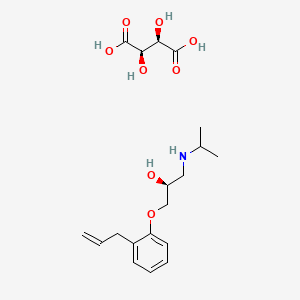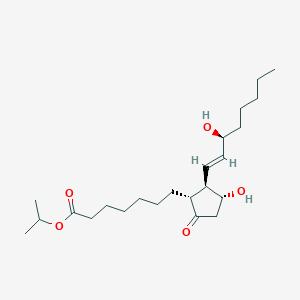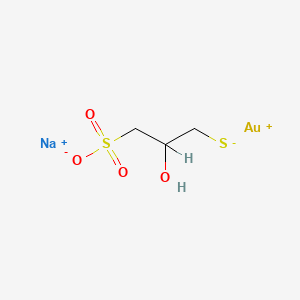
Aurotioprol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurotioprol is an antirheumatic agent.
Wissenschaftliche Forschungsanwendungen
1. Cellular and Molecular Interaction Studies
Aurothiopro has been studied for its interactions with various cellular components. For instance, its inhibition of succinoxidase activity was noted by Barron and Kalnitsky (1947) in their research for the Ministry of Supply (Barron & Kalnitsky, 1947). Additionally, Graham and Dale (1990) investigated the mechanism by which aurothiomalate, a gold complex, becomes active in vivo but not in vitro, through interaction with activated polymorphonuclear leukocytes (Graham & Dale, 1990).
2. Potential Therapeutic Uses
The therapeutic applications of aurothiopro, particularly in the context of rheumatoid arthritis, have been a significant focus. Abraham and Himmel (1997) discussed the rationale for using colloidal metallic gold in managing rheumatoid arthritis, highlighting the role of aurothiolates (Abraham & Himmel, 1997). Additionally, research by Nieminen et al. (2010) demonstrated how aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes, suggesting its potential anti-inflammatory and antierosive properties (Nieminen et al., 2010).
3. Gene Expression Modulation
Aurothiopro's effects on gene expression have been explored. Handel et al. (1991) studied its inhibition on the binding of transcription factors to DNA, focusing on the progesterone receptor as a model. This research provides insights into the molecular mechanisms underlying its potential therapeutic effects (Handel et al., 1991).
4. Neuroscience Research
In neuroscience, aurothiopro has been used to study neuronal and other brain cell changes. Schmued (2002) utilized aurothiopro to create lesions around the circumventricular organs in rodent brains, contributing to the understanding of its toxicological impact on various cell types (Schmued, 2002).
Eigenschaften
CAS-Nummer |
27279-43-2 |
|---|---|
Produktname |
Aurotioprol |
Molekularformel |
C3H6AuNaO4S2 |
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
sodium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S2.Au.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
KBWWFTIQBJUOQR-UHFFFAOYSA-L |
SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Kanonische SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
27279-43-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
5743-29-3 (calcium[2:1] salt) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-aurothio-2-propanol-1-sulfonic acid 3-aurothio-2-propanol-1-sulfonic acid, calcium salt allochrysine aurothiopropanol sodium sulfonate aurotioprol calcium 3-aurothio-2-propanol-1-sulfonate chrisanol chrysanol chrysanol, calcium salt (2:1) krizanol sodium 3-aurothio-2-hydroxypropane-1-sulfonate sodium aurothiopropanol sulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



